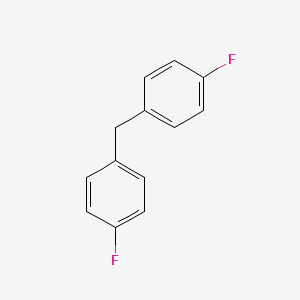

Bis(4-fluorophenyl)methane

Cat. No. B1294899

Key on ui cas rn:

457-68-1

M. Wt: 204.21 g/mol

InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05723676

Procedure details

To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator, thermometer, condenser, and addition funnel with a tube protruding below the liquid level was added 10.6 g 4,4'-difluorodiphenylmethane (0.051 moles). Agitation was begun and a slurry of 20.5 g MnO2 (0.195 moles) in 30 g water was added to the flask. About 30 g of water were used to wash the MnO2 beaker and were added to the flask. The mixture was allowed to reach about 100° C. at which point 50 g H2SO4 (0.487 moles) were added to the addition funnel. The H2SO4 was then added dropwise into the flask and the reaction temperature slowly rose to about 125° C. when all of the acid had been added. The mixture was heated to maintain the temperature at about 125° C. until gas chromatography showed complete conversion after approximately 12 hours. The reaction mixture was allowed to cool to 100° C. and 50 g toluene were added to the mixture. A slurry of 6 g diatomaceous earth in 30 g water was poured into a vacuum Buchner funnel fitted with No. 42 filter paper to form a filter pre-coat. The contents of the round bottomed flask were then vacuum filtered. 10 g toluene was used to wash the flask and, subsequently, the filter cake. The filter cake was then washed with 100 g toluene heated to about 50° to 70° C. and the filtrate phase separated. The toluene was removed from the organic phase by heating to approximately 65° C. at 10 mm Hg. The 10 g yellow solids assayed as 95% pure 4,4'-difluorobenzophenone for an 84% yield. The solids were recrystallized from a hexane solvent leaving 7.7 g crystalline 4,4'-difluorobenzophenone for a 68% yield.

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]([F:15])[CH:2]=1.[OH:16]S(O)(=O)=O.C1(C)C=CC=CC=1>O.O=[Mn]=O>[F:15][C:3]1[CH:2]=[CH:1][C:6]([C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:16])=[CH:5][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

125 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, condenser, and addition funnel with a tube protruding below the liquid level

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the MnO2 beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach about 100° C. at which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly rose to about 125° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after approximately 12 hours

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with No

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

42 filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a filter pre-coat

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was then washed with 100 g toluene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to about 50° to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate phase separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene was removed from the organic phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating to approximately 65° C. at 10 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were recrystallized from a hexane solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.7 g | |

| YIELD: PERCENTYIELD | 68% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |